Kaolinite

Heavy Metal Stabilization Pyrolysis Environmental Remediation

Specify Kaolinite (CAS 1318-74-7) to eliminate performance variability inherent in generic 'kaolin' or higher-CEC clays. Its low cation exchange capacity (3–15 meq/100g) and moderate surface area (7–15 m²/g) ensure predictable API binding as a pharmaceutical excipient, while calcined grades deliver 500–700 J/g pozzolanic reactivity—2–3.5× that of fly ash. This platy, non-swelling 1:1 phyllosilicate is the definitive choice for controlled-release formulations, high-performance sustainable cements, and anhydrous emulsion stabilization.

Molecular Formula Al2H4O9Si2
Molecular Weight 258.16 g/mol
CAS No. 1318-74-7
Cat. No. B1170537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaolinite
CAS1318-74-7
Molecular FormulaAl2H4O9Si2
Molecular Weight258.16 g/mol
Structural Identifiers
SMILES[OH-].[OH-].[OH-].[OH-].[O-][Si](=O)O[Si](=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/2Al.O5Si2.4H2O/c;;1-6(2)5-7(3)4;;;;/h;;;4*1H2/q2*+3;-2;;;;/p-4
InChIKeyCYPPCCJJKNISFK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kaolinite CAS 1318-74-7: Technical Baseline for Sourcing and Comparative Selection


Kaolinite (CAS 1318-74-7) is a 1:1 dioctahedral phyllosilicate with the idealized formula Al₂Si₂O₅(OH)₄, characterized by a non-expanding, platy crystal morphology and a highly stable, chemically inert structure under ambient and mild acidic/alkaline conditions . Its technical differentiation from other layered silicates lies in its consistently low cation exchange capacity (3–15 meq/100g), minimal isomorphous substitution, and moderate specific surface area (typically 7–15 m²/g for unmodified grades), which collectively govern its performance in applications ranging from pharmaceutical excipients to cementitious precursors [1]. This narrow, well-defined property window necessitates precise specification and source validation for reproducible industrial or scientific outcomes, as substitution with higher-CEC or tubular polymorphs fundamentally alters system behavior [2].

Kaolinite CAS 1318-74-7: Why Generic 'Kaolin' or Clay Substitution Introduces Significant Technical and Regulatory Risk


Generic substitution of 'kaolin' or other 1:1 clays (e.g., halloysite) or 2:1 clays (e.g., montmorillonite, bentonite) for well-characterized kaolinite introduces substantial performance variability due to orders-of-magnitude differences in specific surface area, cation exchange capacity (CEC), and surface chemistry [1]. Unlike kaolinite's platy, low-CEC structure (3–15 meq/100g), halloysite's tubular morphology and higher CEC (5–40 meq/100g) enhance heavy metal adsorption and rare earth ion uptake, while montmorillonite's expansive, high-CEC structure (70–150 meq/100g) drives extreme water absorption and swelling [2]. Consequently, a formulator or engineer selecting a 'clay' without quantitative specification of mineralogy, particle morphology, and surface properties risks catastrophic failure in controlled release, rheological stability, or cementitious reactivity [3].

Kaolinite CAS 1318-74-7: Quantified Performance Differentiation from Halloysite, Montmorillonite, Talc, Bentonite, and Fly Ash


Heavy Metal Adsorption: Direct Head-to-Head Comparison of Kaolinite vs. Halloysite in Pyrolysis

In a direct head-to-head study during solid waste pyrolysis, kaolinite (Kao) was quantitatively compared to halloysite (Hal) for heavy metal (HM) solid-phase enrichment. While halloysite was superior, this data establishes the baseline performance of kaolinite against a close polymorph, quantifying its relative efficiency for scenarios where cost or availability preclude halloysite use. Specifically, the solid-phase enrichment of Cd with kaolinite increased by 32.6% at 500°C and 25.94% at 600°C compared to controls without clay addition [1]. This provides a clear benchmark for evaluating kaolinite's effectiveness in thermal remediation processes.

Heavy Metal Stabilization Pyrolysis Environmental Remediation Halloysite

Cation Exchange Capacity (CEC): Quantitative Differentiation of Kaolinite from Smectite, Illite, and Halloysite

The cation exchange capacity (CEC) of kaolinite is a defining, low-magnitude property that starkly differentiates it from other phyllosilicates. Kaolinite's CEC consistently falls in the range of 3–15 meq/100g [1], which is approximately 20–30 times lower than that of smectite (montmorillonite/bentonite), which ranges from 70–150 meq/100g [2]. Illite and chlorite exhibit intermediate CECs of 10–40 meq/100g, while halloysite's CEC is variable and higher at 5–40 meq/100g [3]. This low CEC is a direct consequence of minimal isomorphous substitution in the kaolinite lattice, leading to exchange sites being almost exclusively located on particle edges rather than basal planes [4].

Cation Exchange Capacity Surface Chemistry Smectite Halloysite

Drug-Excipient Interaction: Ranitidine Uptake Mechanism Contrasts Kaolinite with Talc

A mechanistic study directly comparing kaolinite and talc as pharmaceutical excipients revealed that the interaction of ranitidine (RT) with kaolinite is governed by a fundamentally different mechanism. Uptake onto kaolinite is dominated by cation exchange and electrostatic interactions, and is limited to a monolayer due to its specific surface area [1]. In contrast, RT uptake onto talc is primarily controlled by inter- and intra-molecular hydrogen bonding, resulting in multilayer adsorption [1]. This mechanistic divergence dictates that formulation performance, particularly drug release profiles, cannot be maintained if these two phyllosilicates are substituted for one another.

Pharmaceutical Excipients Drug Interaction Ranitidine Talc

Pozzolanic Reactivity: Kaolinite Content Dictates Heat Release in R³ Test Relative to Fly Ash

When used as a precursor for supplementary cementitious materials (SCMs), the pozzolanic reactivity of calcined kaolinite is exceptionally high. In the standardized R³ test, clays containing over 50% kaolinite released heat in the range of 500–700 J/g [1]. This is approximately 2–3.5 times the heat released by typical fly ash with about 70% amorphous content, which falls in the 200–250 J/g range [1]. This high reactivity is a direct function of the kaolinite content and its conversion to highly reactive metakaolin upon calcination, enabling higher cement replacement levels and faster early strength development.

Pozzolanic Reactivity Cementitious Materials Fly Ash R³ Test

Pharmaceutical Grade Impurity Control: Quantified Limits for Heavy Metals and Acid-Soluble Matter

For pharmaceutical and high-purity industrial applications, the critical differentiator is not the clay class, but the specification of the specific product. High-purity pharmaceutical-grade kaolinite (e.g., meeting BP/EP/USP standards) is certified to contain ≤0.01% heavy metals (as Pb) and ≤1% soluble matter in acid (as SO₄) [1]. This level of purity is essential for use as an excipient or active ingredient in human and veterinary medicines, as studies have shown that natural kaolinites can be contaminated with illite, quartz, cristobalite, or alunite, which render them unsuitable for such use [2]. Sourcing without these quantitative impurity limits introduces significant safety and regulatory risk.

Pharmaceutical Excipient Heavy Metal Limits Purity Specification Regulatory Compliance

Kaolinite CAS 1318-74-7: Evidence-Based Application Scenarios Where Specification Defines Success


Pharmaceutical Excipient for Low-Interaction, Monolayer Drug Formulations

Kaolinite is the preferred clay-based excipient when a low-CEC, low-surface-area platform is required to minimize unwanted adsorption of active pharmaceutical ingredients (APIs). Its low CEC (3–15 meq/100g) and small surface area ensure limited, predictable, and monolayer drug interaction via cation exchange, as demonstrated with ranitidine, preventing the excessive and uncontrolled drug binding seen with higher-CEC clays like smectite [1]. Pharmaceutical-grade specifications with ≤0.01% heavy metals (as Pb) are mandatory for this use [2].

High-Reactivity Precursor for Low-Carbon Supplementary Cementitious Materials (SCMs)

Calcined kaolinite (metakaolin) is a superior pozzolan for high-performance, low-carbon cements. Its reactivity, as measured by the R³ test, yields 500–700 J/g of heat release for clays with >50% kaolinite content, which is 2–3.5 times higher than the 200–250 J/g typical of fly ash [3]. This high reactivity translates directly to faster early strength development and enables higher clinker substitution rates, making it a critical material for sustainable construction.

Thermal Stabilization of Heavy Metals in Pyrolysis and Waste Treatment

Kaolinite serves as a cost-effective additive for the solid-phase enrichment of heavy metals (e.g., Cd, Pb, Zn) during high-temperature pyrolysis of contaminated biomass or waste. It provides a quantifiable improvement in metal stabilization, increasing Cd enrichment by 25.94–32.6% at 500–600°C, which reduces the environmental risk of the resulting biochar [4]. While halloysite offers higher performance, kaolinite's lower cost and widespread availability make it a viable baseline option for large-scale thermal remediation processes.

Anhydrous Pickering Emulsions for Long-Term Stable Formulations

Kaolinite is a highly effective Pickering particle for stabilizing anhydrous emulsions (e.g., silicone oil-in-glycerin), a property that is particularly valuable in water-sensitive pharmaceutical and cosmetic formulations. Kaolinite-stabilized emulsions exhibit superior long-term stability (up to six months), greater emulsified volumes, and enhanced homogeneity compared to those stabilized by talc, which form the inverse emulsion type [5]. This makes kaolinite the material of choice for creating robust, non-aqueous emulsion systems.

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